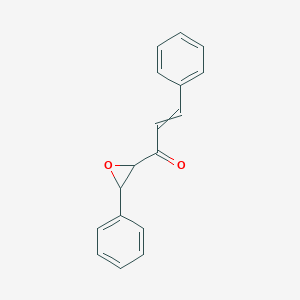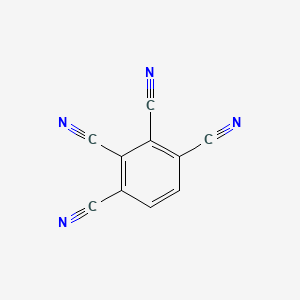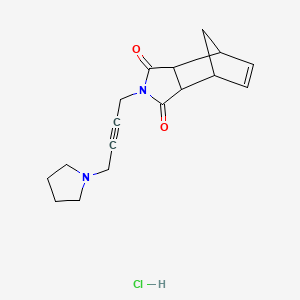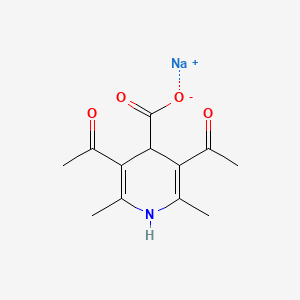![molecular formula C16H8O2S2 B14680771 Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- CAS No. 32819-84-4](/img/structure/B14680771.png)
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is an aromatic organic compound belonging to the benzothiophene family. Benzothiophenes are sulfur-containing heterocycles that are structurally similar to benzofurans and indoles. This compound is characterized by its unique structure, which includes a thiophene ring fused to a benzene ring, with additional functional groups that contribute to its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate, which undergoes selective ipso-addition and S-migration to yield the desired product .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The construction of benzothiophene motifs demands harsh reaction conditions, which can reduce the efficiency of the existing protocols. recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for producing these compounds .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzothiophene ring.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiophene derivatives include morpholine, piperidine, and pyrrolidine. For example, 2-phenyl- and 2-methyl-3-methoxybenzo[b]thiophen 1,1-dioxide undergo ring opening to form amides when treated with morpholine and piperidine, but react with pyrrolidine to yield enamines .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3-benzyloxy-6(a) and 3-benzylthio-2-phenylbenzo[b]thiophen 1,1-dioxide with morpholine and piperidine yields the corresponding amide or thioamide, while the reaction with pyrrolidine produces enamines .
Aplicaciones Científicas De Investigación
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of larger, bioactive structures. In biology and medicine, benzothiophene derivatives are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole. These compounds are also used in the manufacturing of dyes, such as thioindigo .
Mecanismo De Acción
The mechanism of action of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive intermediates. These intermediates can interact with cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparación Con Compuestos Similares
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include benzo[b]thiophene, thiophene, indene, benzofuran, and indole. Among these, benzo[b]thiophene is an isomer with the sulfur in the position adjacent to the benzene ring, making it more stable and commonly encountered .
Conclusion
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable starting material for the synthesis of bioactive molecules and industrial products. Continued research into its properties and applications will likely yield further advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
32819-84-4 |
|---|---|
Fórmula molecular |
C16H8O2S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-(3-oxo-2-benzothiophen-1-ylidene)-2-benzothiophen-1-one |
InChI |
InChI=1S/C16H8O2S2/c17-15-11-7-3-1-5-9(11)13(19-15)14-10-6-2-4-8-12(10)16(18)20-14/h1-8H |
Clave InChI |
LQARFQYQEKHFPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)S3)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)











